N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
Description
Properties
Molecular Formula |
C18H25N5O2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C18H25N5O2/c1-2-22-11-5-7-14(22)13-19-17(24)10-6-12-23-18(25)15-8-3-4-9-16(15)20-21-23/h3-4,8-9,14H,2,5-7,10-13H2,1H3,(H,19,24) |
InChI Key |
DEFCEWRZYIVYDY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Diazotization with Sodium Nitrite/HCl
Procedure:
-
Oxidation of Isatin : Isatin (9) is oxidized with hydrogen peroxide and formic acid to form isatoic anhydride (10).
-
Formation of Anthranilamide : 4-Aminobutyric acid reacts with anhydride (10) in water/triethylamine to yield N-(carboxybutyl)anthranilamide (11).
-
Diazotization-Cyclization : Treatment of (11) with NaNO₂/HCl forms 4-(4-oxobenzotriazin-3(4H)-yl)butanoic acid (12).
Advantages :
Polymer-Supported Nitrite Reagents
Procedure :
-
Diazotization : 2-Aminobenzamides are treated with polymer-supported nitrite and p-tosic acid in CH₂Cl₂/H₂O.
-
Cyclization : The diazonium intermediate undergoes cyclization to form the benzotriazine core.
Advantages :
| Method | Conditions | Yield | Key Advantages |
|---|---|---|---|
| NaNO₂/HCl | 0–5°C, acidic medium | 85% | High scalability |
| Polymer-supported | RT, CH₂Cl₂/H₂O | 75–80% | Environmentally friendly |
Butanamide Coupling
The carboxylic acid (12) is activated and coupled with amines to form the butanamide linkage.
Acid Chloride Activation
-
Thionyl Chloride (SOCl₂) : Acid (12) reacts with SOCl₂ to form the corresponding acyl chloride.
-
Coupling with Amine : The acyl chloride reacts with N-(1-ethylpyrrolidin-2-yl)methylamine in dichloromethane.
Reagents :
-
Catalysts : Triethylamine (TEA) for scavenging HCl
-
Solvents : Dry CH₂Cl₂ or THF
Carbodiimide Coupling
-
DCC or DIC : 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or diisopropylcarbodiimide (DIC) activates the carboxylic acid.
-
Amine Addition : The activated intermediate reacts with the pyrrolidine-derived amine.
Preparation of 1-Ethylpyrrolidin-2-ylmethylamine
The pyrrolidine moiety is synthesized via catalytic hydrogenation or reductive amination :
Reductive Amination
Catalytic Hydrogenation
-
N-Ethylpyrrolidone : Reduced with H₂/Pd-C (10%) in methanol to yield N-ethylpyrrolidine.
-
Functionalization : Reacted with formaldehyde to form the methylamine derivative.
| Method | Catalyst | Conditions | Yield |
|---|---|---|---|
| Reductive amination | Pd/C (10%) | 140–150°C, 6 MPa H₂ | 87.7% |
| Catalytic hydrogenation | Pd/C (5%) | 100–200°C, EtOH | 85% |
Final Amide Bond Formation
The benzotriazine acid (12) and pyrrolidine amine are coupled to form the target compound:
Procedure :
-
Activation : Acid (12) is treated with SOCl₂ or DCC to form the reactive intermediate.
-
Coupling : The activated intermediate reacts with N-(1-ethylpyrrolidin-2-yl)methylamine under inert atmosphere.
-
Purification : Crystallization from ethyl acetate/hexane or column chromatography.
Key Challenges :
-
Stereochemical Control : Ensuring regioselectivity in the benzotriazine cyclization.
-
Side Reactions : Minimizing hydrolysis of the acyl chloride intermediate.
Optimization and Scalability
Flow Chemistry :
-
Photochemical Cyclization : Continuous flow reactors with violet light (420 nm) enable scalable benzotriazine synthesis.
-
Green Chemistry : Avoids DCM by using acetonitrile/water mixtures.
Industrial-Scale Production :
Data Tables
Table 1: Benzotriazine Synthesis Methods
Table 2: Coupling Agent Performance
| Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| SOCl₂ | CH₂Cl₂ | 25°C | 90% | >95% |
| DIC | DMF | 0°C | 85% | 92% |
| EDC | DCM | RT | 80% | 90% |
Chemical Reactions Analysis
Amide Hydrolysis
The butanamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid and amine derivatives. This reaction is critical for prodrug activation or metabolic studies.
| Reaction Conditions | Products | Mechanistic Notes |
|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)butanoic acid + (1-Ethylpyrrolidin-2-yl)methanamine | Acid-catalyzed nucleophilic attack at carbonyl. |
| 2M NaOH, 80°C (2–3 hrs) | Sodium 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoate + free amine | Base-mediated cleavage via tetrahedral intermediate. |
Benzotriazinone Ring Reactivity
The 4-oxo-1,2,3-benzotriazin-3(4H)-yl group participates in nucleophilic substitution and redox reactions due to its electron-deficient aromatic system.
Nucleophilic Substitution
The C-4 carbonyl group is susceptible to nucleophilic attack, enabling ring-opening or functionalization:
| Reagent | Product | Key Observations |
|---|---|---|
| Hydrazine (NH₂NH₂) | 3-Amino-1,2,3-benzotriazin-4(3H)-one derivative | Forms stable hydrazide adducts for further derivatization. |
| Grignard Reagents (RMgX) | 4-Alkyl/aryl-substituted benzotriazinone | Requires anhydrous conditions; yields tertiary alcohols after workup. |
Reduction
The benzotriazinone ring is reduced to dihydro or tetrahydro derivatives under catalytic hydrogenation:
| Conditions | Product | Application |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | 3,4-Dihydro-1,2,3-benzotriazin-4-ol | Improves solubility for pharmacokinetic studies. |
Pyrrolidine Functionalization
The 1-ethylpyrrolidine moiety undergoes alkylation, oxidation, and ring-opening reactions:
N-Alkylation
The tertiary amine reacts with alkyl halides to form quaternary ammonium salts:
| Reagent | Product | Conditions |
|---|---|---|
| Methyl iodide (CH₃I) | N-[(1-Ethyl-2-methylpyrrolidinium)methyl]-4-(4-oxobenzotriazin-3-yl)butanamide iodide | Room temperature, 12–24 hrs in DMF. |
Oxidation
The pyrrolidine ring is oxidized to a lactam or nitroso derivative:
| Reagent | Product | Notes |
|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | 1-Ethyl-5-hydroxypyrrolidin-2-one derivative | Epoxidation side reactions observed at higher temps. |
Cross-Coupling Reactions
The benzotriazinone core participates in palladium-catalyzed couplings for structural diversification:
| Reaction Type | Catalyst System | Product |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 4-Aryl/heteroaryl-substituted benzotriazinone |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated derivatives with enhanced bioactivity |
Stability Under Physiological Conditions
The compound exhibits pH-dependent degradation in simulated biological environments:
| Condition | Half-Life | Major Degradants |
|---|---|---|
| pH 1.2 (gastric fluid) | 2.1 hrs | Hydrolyzed amide + ring-opened benzotriazinone |
| pH 7.4 (blood plasma) | 8.7 hrs | Oxidized pyrrolidine + intact core |
Key Insights from Analogous Systems :
-
The benzotriazinone ring’s electron-deficient nature drives reactivity toward nucleophiles (e.g., amines, thiols).
-
Steric hindrance from the pyrrolidine group limits accessibility to certain reaction sites.
-
Quaternary ammonium salts derived from N-alkylation show improved blood-brain barrier penetration in preclinical models .
Scientific Research Applications
Biological Activities
Research indicates that N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exhibits several significant biological activities:
- Antimicrobial Activity : Studies have shown that benzotriazine derivatives can possess antimicrobial properties. The presence of the benzotriazine moiety in this compound may enhance its efficacy against various pathogens .
- Cytotoxic Effects : Preliminary investigations suggest that this compound may induce cytotoxicity in certain cancer cell lines. Its mechanism of action could involve the disruption of cellular processes, leading to apoptosis in malignant cells .
- Neuroprotective Properties : Compounds similar to this compound have demonstrated neuroprotective effects in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's or Parkinson's disease .
Applications in Drug Development
The unique structure of this compound positions it as a candidate for further development in drug formulation:
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential use in developing new antibiotics or antifungal medications due to its antimicrobial properties. |
| Cancer Therapy | Exploration as a chemotherapeutic agent targeting specific cancer types through its cytotoxic effects. |
| Neuroprotection | Investigation for use in neurodegenerative disease therapies based on its protective effects on neuronal cells. |
Case Studies
Several studies have focused on the applications of similar compounds:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry examined a series of benzotriazine derivatives and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The findings indicated significant activity correlating with structural modifications similar to those found in this compound .
- Cytotoxicity Assessment : Research conducted on related compounds demonstrated their ability to induce apoptosis in various cancer cell lines through mitochondrial pathways. This suggests that the compound could be a valuable addition to cancer treatment regimens .
- Neuroprotective Studies : Investigations into related pyrrolidine derivatives revealed their capacity to protect neurons from oxidative stress-induced damage, indicating a promising avenue for treating neurodegenerative diseases .
Mechanism of Action
- Compound X likely exerts its effects by interfering with key cellular pathways, including DNA replication and protein synthesis.
- Molecular targets include enzymes involved in nucleotide metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Amide Substituents
A series of N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (e.g., compounds 14a–14n in ) share the benzotriazinone-butanamide scaffold but differ in the amide nitrogen substituent. Key comparisons include:
The pyrrolidine group in the target compound likely improves pharmacokinetic properties compared to 14a–14n , as cyclic amines often enhance membrane permeability and metabolic stability .
Analogues with Heterocyclic Modifications
- CAS 1374521-94-4: Features a [1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl substituent, introducing a fused triazole-pyridine system.
- CAS 1282132-03-9 : Contains a thiazole ring instead of pyrrolidine. Thiazoles are electron-deficient, which may alter binding affinity in enzymatic assays .
Benzotriazinone-Containing Agrochemicals
Compounds like Azinphos-ethyl (CAS 2642-71-9) and Azinphos-methyl (CAS 86-50-0) share the benzotriazinone core but are organophosphate insecticides. These agrochemicals exhibit high acute toxicity due to acetylcholinesterase inhibition, contrasting sharply with the target compound’s likely therapeutic applications .
Pharmacological Implications
The pyrrolidine group may confer selectivity for targets requiring basic nitrogen interactions, such as G-protein-coupled receptors (GPCRs) or ion channels .
Biological Activity
N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, with CAS number 1574411-43-0, is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article delves into the biological properties, synthesis, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 343.4 g/mol. The compound features a pyrrolidine ring and a benzotriazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₅O₂ |
| Molecular Weight | 343.4 g/mol |
| CAS Number | 1574411-43-0 |
Anticancer Properties
Research indicates that compounds containing benzotriazine structures exhibit promising anticancer activities. The mechanism is believed to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For instance, studies have shown that related benzotriazine derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways .
Antimicrobial Activity
The presence of the benzotriazine core also suggests potential antimicrobial properties. Benzotriazines have been reported to exhibit activity against a range of bacterial strains. The interaction with bacterial DNA or enzymes involved in cell wall synthesis is hypothesized to be the mechanism behind this activity .
The biological effects of this compound are likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases that are essential for DNA replication and repair.
- Receptor Modulation : It may also interact with various receptors involved in signaling pathways related to cell growth and apoptosis.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes:
- Formation of the pyrrolidine ring.
- Synthesis of the benzotriazine moiety.
- Coupling these two components to form the final product.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anticancer Study : A study demonstrated that a similar benzotriazine derivative showed significant cytotoxicity against human breast cancer cells (MCF7), suggesting that modifications on the benzotriazine core can enhance anticancer activity .
- Antimicrobial Study : Another study highlighted that derivatives containing benzotriazine exhibited activity against Staphylococcus aureus and Escherichia coli, indicating potential use as antimicrobial agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(1-ethylpyrrolidin-2-yl)methyl]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step coupling reactions, typically starting with the formation of the pyrrolidine-ethylamine intermediate, followed by amidation with the benzotriazinone moiety. Evidence from analogous compounds (e.g., triazine-pyrrolidine hybrids) suggests using coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to minimize hydrolysis . Optimization may include varying reaction temperatures (0–25°C) and monitoring via TLC or HPLC to isolate intermediates.
Q. How can the purity and structural identity of the compound be validated post-synthesis?
- Methodological Answer : Combine analytical techniques:
- NMR spectroscopy : Assign peaks for the pyrrolidine N-ethyl group (~δ 2.5–3.5 ppm) and benzotriazinone carbonyl (~δ 165–170 ppm) .
- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95%) and confirm molecular weight .
- Elemental analysis : Validate C, H, N content against theoretical values.
Q. What crystallographic tools are suitable for resolving the compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and WinGX/ORTEP (for visualization) is recommended. Ensure data collection at low temperature (e.g., 100 K) to reduce thermal motion artifacts. SHELXL’s robust refinement algorithms are critical for handling anisotropic displacement parameters in the benzotriazinone ring .
Advanced Research Questions
Q. How should researchers address contradictions between spectroscopic data and computational modeling predictions?
- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT-calculated values) require cross-validation:
- Re-examine solvent effects and protonation states in simulations.
- Use SHELXPRO to compare experimental XRD bond lengths/angles with DFT-optimized geometries .
- If unresolved, conduct variable-temperature NMR to probe dynamic effects (e.g., rotational barriers in the pyrrolidine ring) .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Methodological Answer : Employ orthogonal separation methods:
- Preparative HPLC : Use a phenyl-hexyl column to isolate impurities (e.g., unreacted intermediates or hydrolysis byproducts).
- LC-MS/MS : Identify impurities via fragmentation patterns. Reference pharmacopeial guidelines (e.g., USP) for threshold limits .
- NMR-guided fractionation : Target impurities with distinct NOE correlations or heteronuclear couplings .
Q. How can solubility limitations in aqueous buffers be mitigated for biological assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- pH adjustment : The benzotriazinone’s weakly acidic carbonyl (pKa ~4–5) may allow ionization in mildly basic buffers (pH 7.4–8.0).
- Surfactant-assisted dispersion : Test polysorbate-80 or Cremophor EL at sub-micellar concentrations .
Q. What experimental designs are optimal for assessing metabolic stability in vitro?
- Methodological Answer :
- Liver microsome assays : Incubate with NADPH-regenerating systems (37°C, pH 7.4). Monitor degradation via LC-MS at 0, 15, 30, and 60 min.
- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to identify enzyme interactions.
- Structural analogs : Compare half-lives with derivatives lacking the ethylpyrrolidine group to pinpoint metabolic hotspots .
Data Interpretation & Challenges
Q. How can conflicting crystallographic and spectroscopic data on rotational conformers be resolved?
- Methodological Answer :
- SC-XRD : Identify dominant conformers in the solid state (e.g., chair vs. boat pyrrolidine).
- VT-NMR : Detect conformational exchange in solution (e.g., coalescence of pyrrolidine methylene signals above 25°C).
- DFT-MD simulations : Model free energy barriers for interconversion between conformers .
Q. What are the best practices for stress testing under hydrolytic/oxidative conditions?
- Methodological Answer :
- Hydrolysis : Expose to 0.1M HCl/NaOH (37°C, 24h) and monitor degradation via UPLC-PDA.
- Oxidation : Treat with 3% H2O2 or AIBN in ethanol.
- Photostability : Use ICH Q1B guidelines (e.g., 1.2 million lux-hours) with quartz glass containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
